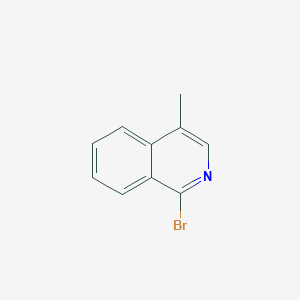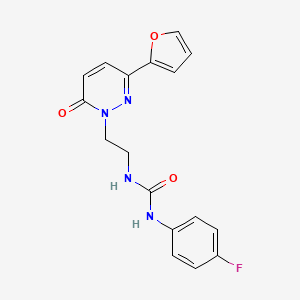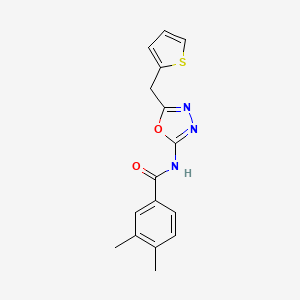
1-Bromo-4-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN . It has a molecular weight of 222.08 . It is typically a colorless to pale-yellow liquid or solid .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-methylisoquinoline is represented by the InChI code1S/C10H8BrN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 . This indicates that the molecule consists of a bromine atom (Br), a nitrogen atom (N), and a methyl group (CH3) attached to an isoquinoline ring. Physical And Chemical Properties Analysis
1-Bromo-4-methylisoquinoline is a colorless to pale-yellow liquid or solid . It has a molecular weight of 222.08 . The compound is typically stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
1-Bromo-4-methylisoquinoline is a versatile compound in synthetic organic chemistry, serving as a building block for various complex molecules. Its reactivity, especially through bromination and nucleophilic substitution, enables the construction of highly functionalized compounds. For example, it is used in the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, which involves the formation of bromonium ylides as key intermediates. This process allows for the synthesis of highly functionalized isoquinolines from readily available triazoles (He et al., 2016). Furthermore, bromoethoxyisoquinolines, including structures related to 1-bromo-4-methylisoquinoline, have been explored for their reactions with potassium amide in liquid ammonia, yielding various substitution and dehalogenation products (Sanders et al., 2010).
Development of Antitumor Agents
1-Bromo-4-methylisoquinoline serves as a precursor in the synthesis of novel indeno[1,2-c]isoquinolines, which are being investigated for their potential as antitumor agents by inhibiting topoisomerase I. This is an example of how modifications to the isoquinoline core can lead to significant biological activities. The synthesized compounds have been shown to exhibit cytotoxicity and DNA-topoisomerase 1 inhibitory activity, with potential applications in cancer therapy (Cho et al., 2007).
Exploration of Natural Product Synthesis
The compound is also instrumental in the synthesis of natural product analogs and derivatives, such as bromophenols and brominated tetrahydroisoquinolines isolated from marine sources. These compounds exhibit various biological activities and represent a rich area of study for discovering new drugs. For instance, brominated 1,2,3,4-tetrahydroisoquinolines, derived from red algae, have shown potential pharmacological properties (Ma et al., 2007).
Discovery of PARP Inhibitors
Additionally, 1-Bromo-4-methylisoquinoline is used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, showcasing its role in the development of targeted cancer therapies. Such inhibitors are significant in treating cancers with deficient DNA repair mechanisms (Sunderland et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Mode of Action
Isoquinolines and their derivatives are known to interact with various biological targets, influencing numerous biochemical processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
1-bromo-4-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLSEUQDOVQLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=CC=CC=C12)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methylisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2815334.png)

![3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2815337.png)
![4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815338.png)

![Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2815346.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2815347.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2815348.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2815350.png)


![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2815356.png)